molecular formula C22H22O7 B2607263 (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859666-13-0

(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2607263
M. Wt: 398.411
InChI Key: FPQPJVULYNCIEC-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is involved in various synthesis and chemical reactions. For example, 3-Oxo-2,3-dihydrobenzofuran, a structurally related compound, reacts with different alkyl 2-cyano-3-alkoxypropenoates to afford compounds with Z + E isomers, showcasing the compound's involvement in the synthesis of pyran derivatives (J. Mérour & F. Cossais, 1991). Additionally, a new synthesis method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates highlights the compound's role in intramolecular conjugate displacement reactions or reactions of acetates of Morita-Baylis-Hillman adducts (S. Ahn et al., 2012).

Biological Activities and Applications

The compound and its derivatives have been explored for their biological activities. For instance, a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and corresponding methyl esters demonstrated significant antiproliferative effects against human colon cancer cells, indicating their potential therapeutic applications (B. Božić et al., 2017). Moreover, four new cassane-type furanoditerpenoids isolated from Caesalpinia pulcherrima, structurally similar to the compound of interest, showed antimicrobial activity against several bacteria and fungi, suggesting the compound's relevance in antimicrobial research (C. Ragasa et al., 2002).

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12-17(28-13(2)22(24)27-5)9-8-16-20(23)19(29-21(12)16)10-14-6-7-15(25-3)11-18(14)26-4/h6-11,13H,1-5H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQPJVULYNCIEC-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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